molecular formula C9H14O5 B6274702 rac-(2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid, cis CAS No. 2307772-06-9

rac-(2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid, cis

Cat. No.: B6274702
CAS No.: 2307772-06-9
M. Wt: 202.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid, cis (also known as RAC-cis-MOPO) is a chiral, non-proteinogenic amino acid that has been gaining attention in the scientific community due to its potential applications in a variety of fields. This article will discuss the synthesis method of RAC-cis-MOPO, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and potential future directions for research.

Scientific Research Applications

RAC-cis-MOPO has been studied for its potential applications in a variety of fields. It has been studied for its potential as a chiral ligand for asymmetric catalysis, as a chiral building block for the synthesis of complex molecules, and as a pharmacological agent for the treatment of various diseases. It has also been studied for its potential use as a building block for the synthesis of bioactive molecules, as a chiral ligand for asymmetric organocatalysis, and as a substrate for the synthesis of enantiomerically pure compounds.

Mechanism of Action

The mechanism of action of RAC-cis-MOPO is not yet fully understood. However, it is believed that RAC-cis-MOPO acts as a chiral ligand in asymmetric catalysis and as a chiral building block in the synthesis of complex molecules. It is also believed that RAC-cis-MOPO acts as a substrate for the synthesis of enantiomerically pure compounds and as a pharmacological agent for the treatment of various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of RAC-cis-MOPO are not yet fully understood. However, it is believed that RAC-cis-MOPO may have anti-inflammatory, anti-bacterial, and anti-fungal properties. It is also believed that RAC-cis-MOPO may have potential applications in the treatment of cancer and neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using RAC-cis-MOPO for lab experiments include its high stereoselectivity and its ability to be synthesized in high yields. The limitations of using RAC-cis-MOPO for lab experiments include its limited availability and its lack of full understanding of the mechanism of action.

Future Directions

Potential future directions for research on RAC-cis-MOPO include further investigation into its mechanism of action and its potential applications in the treatment of various diseases. Additionally, further research could be conducted on its potential use as a chiral ligand for asymmetric catalysis and as a chiral building block for the synthesis of complex molecules. Finally, further research could be conducted on its potential use as a substrate for the synthesis of enantiomerically pure compounds.

Synthesis Methods

RAC-cis-MOPO can be synthesized via three different methods. The first method involves the use of a substituted oxazolidinone as a chiral auxiliary and an intramolecular aldol reaction. This method has been used to synthesize RAC-cis-MOPO in high yields and with high stereoselectivity. The second method involves the use of a chiral amino acid as a template and an intramolecular aldol reaction. This method has been used to synthesize RAC-cis-MOPO in moderate yields and with high stereoselectivity. The third method involves the use of a chiral phosphate as a template and an intramolecular aldol reaction. This method has been used to synthesize RAC-cis-MOPO in moderate yields and with high stereoselectivity.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid, cis involves the following steps: protection of the carboxylic acid group, alkylation of the protected carboxylic acid, deprotection of the carboxylic acid group, and cyclization to form the oxolane ring.", "Starting Materials": [ "Methyl 3-methoxyacrylate", "Diethyl oxalate", "Lithium diisopropylamide (LDA)", "2-Bromo-3-methylbutyric acid", "Triethylamine", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Methanol", "Ethyl acetate", "Tetrahydrofuran", "Water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group by reaction with methyl 3-methoxyacrylate in the presence of LDA and tetrahydrofuran.", "Step 2: Alkylation of the protected carboxylic acid by reaction with 2-bromo-3-methylbutyric acid in the presence of triethylamine and tetrahydrofuran.", "Step 3: Deprotection of the carboxylic acid group by reaction with hydrochloric acid in methanol.", "Step 4: Cyclization to form the oxolane ring by reaction with sodium bicarbonate in water and heating." ] }

2307772-06-9

Molecular Formula

C9H14O5

Molecular Weight

202.2

Purity

85

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.